molecular formula C13H14N2O4 B1302031 3-N-Cbz-amino-2,6-Dioxo-piperidine CAS No. 24666-55-5

3-N-Cbz-amino-2,6-Dioxo-piperidine

Cat. No.: B1302031
CAS No.: 24666-55-5
M. Wt: 262.26 g/mol
InChI Key: JJFWWAGUYKLJRN-UHFFFAOYSA-N
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Description

3-N-Cbz-amino-2,6-Dioxo-piperidine, also known as benzyl (3R)-2,6-dioxo-3-piperidinylcarbamate, is a compound with the molecular formula C₁₃H₁₄N₂O₄. It is a derivative of piperidine and is characterized by the presence of a carbamate group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .

Scientific Research Applications

3-N-Cbz-amino-2,6-Dioxo-piperidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Safety and Hazards

The safety information for 3-N-Cbz-amino-2,6-Dioxo-piperidine includes hazard statements H303, H313, and H333, and precautionary statements P261, P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Mechanism of Action

Target of Action

It is mentioned that this compound is a specialty product for proteomics research , suggesting that it may interact with proteins or peptides in the body.

Mode of Action

Given its use in proteomics research , it’s plausible that it may interact with proteins or peptides, possibly influencing their structure or function.

Result of Action

As a compound used in proteomics research

Biochemical Analysis

Biochemical Properties

3-N-Cbz-amino-2,6-Dioxo-piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbamate enzymes, influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. This compound’s ability to form stable complexes with proteins makes it a valuable tool in biochemical studies .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, leading to altered cellular metabolism. Additionally, this compound can impact cell signaling pathways, thereby influencing cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of their functions. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The binding interactions of this compound with biomolecules are crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have lasting effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. For example, it can influence the activity of enzymes involved in the citric acid cycle, leading to changes in metabolic flux and metabolite levels. The compound’s involvement in these pathways highlights its importance in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific tissues or compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with biomolecules and its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-N-Cbz-amino-2,6-Dioxo-piperidine typically involves the reaction of piperidine derivatives with benzyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: 3-N-Cbz-amino-2,6-Dioxo-piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides

Major Products Formed:

Comparison with Similar Compounds

    3-N-Cbz-amino-2,6-Dioxo-piperidine: Unique due to its specific carbamate group and piperidine backbone.

    Benzyl (2,6-dioxopiperidin-3-yl)carbamate: Similar structure but may have different stereochemistry.

    2-(Benzyloxycarbonylamino)glutarimide: Another related compound with a different backbone structure

Uniqueness: this compound stands out due to its specific chemical structure, which imparts unique reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in research and industry .

Properties

IUPAC Name

benzyl N-(2,6-dioxopiperidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-11-7-6-10(12(17)15-11)14-13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,18)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFWWAGUYKLJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370748
Record name 3-N-Cbz-amino-2,6-Dioxo-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24666-55-5
Record name 3-N-Cbz-amino-2,6-Dioxo-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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